z-d-Glu(obzl)-oh
Overview
Description
The compound z-d-Glu(obzl)-oh is a derivative of D-glutamic acid. It is commonly used in the synthesis of various compounds, particularly in peptide synthesis. The compound is known for its high purity and stability, making it a valuable reagent in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of z-d-Glu(obzl)-oh typically involves the protection of the amino group of D-glutamic acid with a benzyloxycarbonyl (Cbz or Z) group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: z-d-Glu(obzl)-oh can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding oxidized derivatives.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding D-glutamic acid derivatives.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: D-glutamic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: z-d-Glu(obzl)-oh is widely used in peptide synthesis as a protected amino acid derivative. It serves as a building block for the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study the structure and function of proteins. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: The compound is used in the synthesis of peptide-based pharmaceuticals. It plays a crucial role in the development of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the large-scale production of peptides and proteins for various applications, including biotechnology and pharmaceuticals .
Mechanism of Action
The mechanism of action of z-d-Glu(obzl)-oh primarily involves its role as a protected amino acid derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. The ester group can be selectively removed under specific conditions, allowing for the incorporation of the amino acid into the growing peptide chain .
Comparison with Similar Compounds
- N-Cbz-D-glutamic acid α-benzyl ester
- Boc-Glu(obzl)-oh
- Fmoc-Glu(otbu)-oh
Comparison: z-d-Glu(obzl)-oh is unique due to its specific protection groups, which provide stability and selectivity during peptide synthesis. Compared to other similar compounds, it offers a balance of stability and reactivity, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
(2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIVXHQQTRSWGO-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59486-73-6, 5680-86-4 | |
Record name | 5-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]-D-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59486-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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